

Foreword: The Utility of Quaternary Morpholinium Salts in Modern Chemistry

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Compound of Interest

Compound Name: 4-Ethyl-4-methylmorpholin-4-ium bromide

Cat. No.: B1294596

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In the landscape of chemical innovation, quaternary ammonium salts (QAS) represent a cornerstone class of compounds with remarkable versatility.^[1] Among these, morpholinium-based salts are gaining prominence due to their unique structural and chemical properties. **4-Ethyl-4-methylmorpholin-4-ium bromide**, the subject of this guide, is a prime example. It serves as a highly effective phase transfer catalyst, an electrolyte in electrochemical applications, and a component in the development of ionic liquids and pharmaceutical formulations.^{[2][3]} Its utility stems from the stable, positively charged nitrogen atom within the morpholine ring, which facilitates interactions between different phases and enhances reaction kinetics.^[2] This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in fundamental chemical principles and rigorous safety protocols.

Part 1: Mechanistic Rationale and Reagent Selection

The synthesis of **4-Ethyl-4-methylmorpholin-4-ium bromide** is a classic example of the Menshutkin reaction, a process involving the N-alkylation of a tertiary amine with an alkyl halide.^{[4][5][6]} Understanding the underlying mechanism is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

1.1 The Core Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

- Nucleophile: N-methylmorpholine, $O(CH_2CH_2)_2NCH_3$, is a cyclic tertiary amine.^[7] The lone pair of electrons on the nitrogen atom acts as the nucleophile, seeking an electron-deficient center. Its tertiary nature prevents unwanted side reactions that can occur with primary or secondary amines.^[8]
- Electrophile: Ethyl bromide (CH_3CH_2Br) serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to nucleophilic attack.
- Transition State & Product Formation: The nitrogen atom of N-methylmorpholine attacks the electrophilic carbon of ethyl bromide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond. This forms the quaternary ammonium cation (4-Ethyl-4-methylmorpholin-4-ium) and a bromide anion, which associate to form the final salt product.

1.2 Causality in Reagent and Solvent Selection

The success of the synthesis hinges on the appropriate selection of starting materials and the reaction medium.

Reagent/Solvent	Role	Key Properties & Selection Rationale
N-Methylmorpholine (NMM)	Nucleophilic Tertiary Amine	Formula: C ₅ H ₁₁ NO Molar Mass: 101.15 g/mol Appearance: Colorless liquid[7] Rationale: A readily available cyclic tertiary amine.[9] High purity (>98%) is crucial to prevent side reactions.
Ethyl Bromide	Ethylation Agent (Electrophile)	Formula: C ₂ H ₅ Br Molar Mass: 108.97 g/mol Appearance: Colorless liquid[10] Rationale: An effective and reactive alkylating agent. Must be handled with care due to its volatility and toxicity.[11]
Acetonitrile or Methyl Ethyl Ketone (MEK)	Solvent	Rationale: Aprotic polar solvents are ideal for S _N 2 reactions as they can solvate the cation, stabilizing the transition state without interfering with the nucleophile. They also facilitate the precipitation of the resulting salt, which is often less soluble in these solvents than the starting materials, driving the reaction to completion.[12][13]

Part 2: Experimental Protocol and Workflow

This section details a self-validating protocol for the synthesis, isolation, and purification of **4-Ethyl-4-methylmorpholin-4-ium bromide**. Adherence to safety precautions is paramount throughout the procedure.

2.1 Safety and Handling Precautions

- N-Methylmorpholine: Flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated chemical fume hood.
- Ethyl Bromide: Highly flammable, toxic, and a suspected carcinogen.[\[11\]](#) All handling must occur within a chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[\[10\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

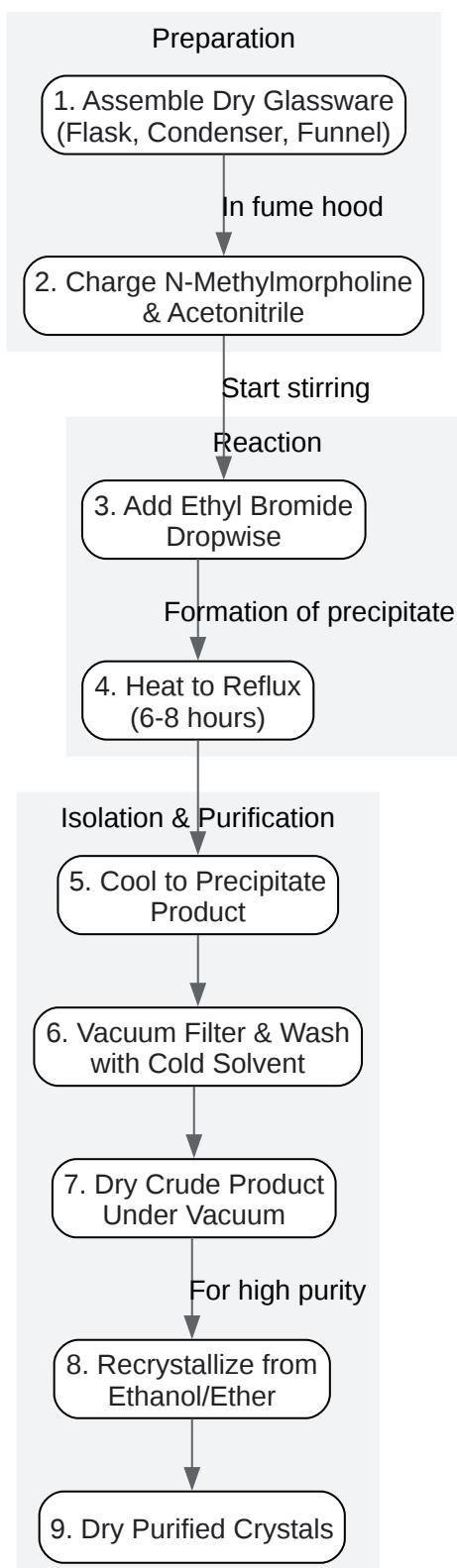
2.2 Step-by-Step Synthesis Procedure

- Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
- Reagent Charging: In a chemical fume hood, charge the flask with N-methylmorpholine (e.g., 10.1 g, 0.1 mol) and a suitable solvent such as acetonitrile (50 mL).[\[13\]](#)
- Initiation of Reaction: Begin stirring the solution. Using the dropping funnel, add ethyl bromide (e.g., 12.0 g, 0.11 mol, a slight excess) dropwise to the stirred solution over 20-30 minutes. The reaction may be mildly exothermic.
- Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 6-8 hours. [\[12\]](#) As the reaction progresses, a white crystalline solid will precipitate from the solution.
- Isolation of Crude Product: After the reaction period, cool the flask to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the filter cake with a small amount of cold, fresh solvent (e.g., 2 x 15 mL cold acetonitrile) to remove any unreacted starting materials.
- Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

2.3 Purification by Recrystallization

- Transfer the dried crude product to an Erlenmeyer flask.
- Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol or isopropanol) until the solid just dissolves.
- Slowly add a co-solvent in which the salt is poorly soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly turbid.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

2.4 Experimental Workflow Diagram

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Caption: A schematic overview of the synthesis and purification workflow.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a benchmark for validation.

3.1 Physical and Chemical Properties

Property	Expected Value	Source(s)
CAS Number	65756-41-4	[2][14][15]
Molecular Formula	C ₇ H ₁₆ BrNO	[2][16]
Molecular Weight	210.12 g/mol	[2][16]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	177 - 187 °C	[2]
Purity (Assay)	≥ 97% (by titration)	[2]

3.2 Spectroscopic and Analytical Data

While a specific, published spectrum for this exact compound is not available in the initial search, the expected NMR characteristics can be reliably predicted based on the structure and data from analogous morpholinium salts.[17]

Analysis Method	Expected Results
¹ H NMR	Ethyl Group: A triplet signal for the -CH ₃ protons and a quartet for the -NCH ₂ - protons. Methyl Group: A singlet for the -NCH ₃ protons. Morpholine Ring: Two distinct multiplets corresponding to the -NCH ₂ - and -OCH ₂ - protons of the ring.
¹³ C NMR	Signals corresponding to the unique carbon atoms: two for the ethyl group, one for the methyl group, and two for the morpholine ring carbons.
Mass Spectrometry (ESI+)	A prominent peak corresponding to the mass of the cation [C ₇ H ₁₆ NO] ⁺ at m/z ≈ 130.2.

Conclusion

The synthesis of **4-Ethyl-4-methylmorpholin-4-ium bromide** via the Menshutkin reaction is a robust and scalable process. By understanding the SN₂ mechanism, carefully selecting high-purity reagents and appropriate solvents, and adhering to strict safety protocols, researchers can reliably produce this valuable quaternary ammonium salt. The detailed protocol and characterization benchmarks provided in this guide serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the consistent and safe production of this versatile compound for a wide array of applications.

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